

Spectroscopic Data of 4-ethyl-hex-2-ynal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hex-2-ynal, 4-ethyl-*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-ethyl-hex-2-ynal. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of experimental mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the structural characterization of this molecule. Detailed general experimental protocols for the acquisition of spectroscopic data are also provided to aid in laboratory investigations.

Introduction

4-ethyl-hex-2-ynal is an organic molecule of interest in various chemical synthesis and research applications. Its structure, featuring an aldehyde, an internal alkyne, and a chiral center, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide aims to provide a centralized resource for the spectroscopic properties of this compound.

Molecular Structure:

IUPAC Name: 4-ethyl-hex-2-ynal Molecular Formula: C₈H₁₂O Molecular Weight: 124.18 g/mol

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of 4-ethyl-hex-2-ynal was obtained from the NIST WebBook. The data was acquired via electron ionization (EI).

Table 1: Experimental Mass Spectrometry Data for 4-ethyl-hex-2-ynal[1]

m/z	Relative Intensity (%)	Assignment
27	45	[C ₂ H ₃] ⁺
29	100	[CHO] ⁺ , [C ₂ H ₅] ⁺
39	40	[C ₃ H ₃] ⁺
41	60	[C ₃ H ₅] ⁺
53	35	[C ₄ H ₅] ⁺
55	50	[C ₄ H ₇] ⁺
67	85	[M-C ₄ H ₇ O] ⁺
81	30	[M-C ₃ H ₃ O] ⁺
95	70	[M-CHO] ⁺
124	20	[M] ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Disclaimer: The following NMR data are predicted using computational models and have not been experimentally verified. These predictions are intended to provide an approximation of the expected spectral features.

Table 2: Predicted ¹H NMR Data for 4-ethyl-hex-2-ynal (Solvent: CDCl₃, Field Strength: 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.15	s	1H	CHO
2.45	m	1H	CH
1.60	m	2H	CH ₂ (ethyl)
1.50	m	2H	CH ₂ (ethyl)
1.05	t	3H	CH ₃ (ethyl)
0.95	t	3H	CH ₃ (ethyl)

Table 3: Predicted ¹³C NMR Data for 4-ethyl-hex-2-yneal (Solvent: CDCl₃, Field Strength: 100 MHz)

Chemical Shift (δ , ppm)	Assignment
192.5	CHO
92.0	C≡C
85.5	C≡C
45.0	CH
28.0	CH ₂ (ethyl)
25.0	CH ₂ (ethyl)
12.5	CH ₃ (ethyl)
11.5	CH ₃ (ethyl)

Infrared (IR) Spectroscopy (Predicted)

Disclaimer: The following IR data are predicted using computational models and have not been experimentally verified. These predictions are intended to provide an approximation of the expected spectral features.

Table 4: Predicted IR Absorption Bands for 4-ethyl-hex-2-ynal

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretch (alkane)
2720, 2820	Medium	C-H stretch (aldehyde)
2250	Medium	C≡C stretch (alkyne)
1715	Strong	C=O stretch (aldehyde)
1460	Medium	C-H bend (alkane)
1380	Medium	C-H bend (alkane)

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a small organic molecule like 4-ethyl-hex-2-ynal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the purified 4-ethyl-hex-2-ynal into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
 - Gently swirl the vial to dissolve the sample completely.
 - Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
 - Place the sample into the NMR magnet.

- Lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, acquisition time).
- Acquire the NMR spectrum.

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small drop of liquid 4-ethyl-hex-2-ynal directly onto the center of the ATR crystal.
 - Lower the pressure arm to ensure good contact between the sample and the crystal.
- Instrument Setup and Data Acquisition:
 - Run a background spectrum of the empty, clean ATR crystal.

- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and their corresponding wavenumbers.
 - Correlate the observed bands with the vibrational modes of the functional groups present in 4-ethyl-hex-2-ynal.

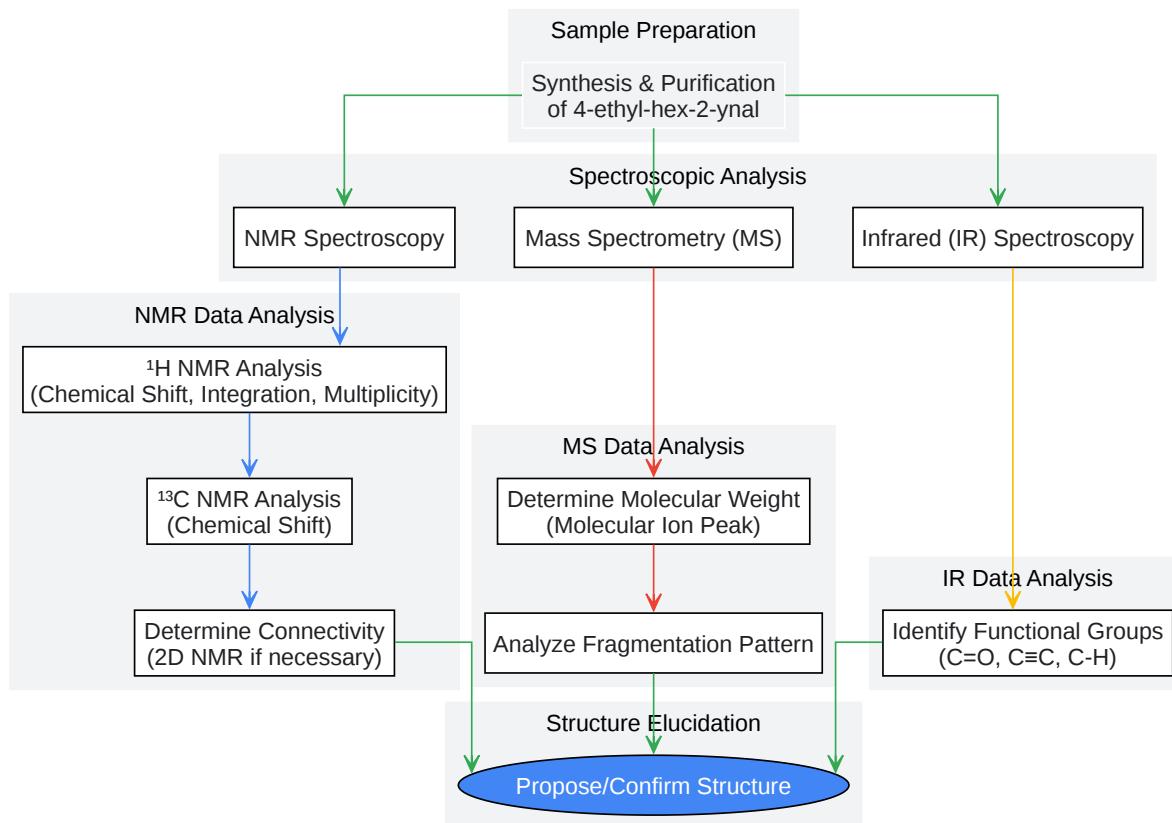
Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Prepare a dilute solution of 4-ethyl-hex-2-ynal in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
 - Inject a small volume (typically 1 μL) of the solution into the GC injection port.
 - The compound will be vaporized and separated from the solvent and any impurities on the GC column.
 - The separated compound will then be introduced into the mass spectrometer's ion source.
- Ionization and Mass Analysis (Electron Ionization - EI):
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
 - The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.

- Data Analysis:
 - The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain information about the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 4-ethyl-hex-2-ynal.

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Caption: Logical workflow for spectroscopic analysis.

Conclusion

This technical guide provides a summary of the available and predicted spectroscopic data for 4-ethyl-hex-2-yne. The combination of experimental mass spectrometry data with predicted

NMR and IR spectra offers a valuable starting point for the structural characterization of this compound. The general experimental protocols outlined herein provide a framework for researchers to obtain their own experimental data. It is important to re-emphasize that the NMR and IR data presented are computational predictions and should be confirmed by experimental verification for any critical applications.

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References

- 1. 4-Ethyl-2-hexynal [webbook.nist.gov]
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